N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine
Description
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyridine ring further enhances its chemical reactivity and potential for various applications.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(11-5-4-6-13-7-11)16(3)8-12-15-14-10(2)17-12/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXGQQKMDCSBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent like phosphorus oxychloride can yield the oxadiazole ring .
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Alkylation: : The oxadiazole intermediate is then alkylated with an appropriate alkyl halide to introduce the methyl group at the 5-position of the oxadiazole ring.
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Coupling with pyridine derivative: : The final step involves coupling the alkylated oxadiazole with a pyridine derivative. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine ring, depending on the conditions. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial, antifungal, and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs. The combination of the oxadiazole and pyridine rings can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-2-ylethanamine
- N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-4-ylethanamine
Uniqueness
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-pyridin-3-ylethanamine is unique due to the specific positioning of the oxadiazole and pyridine rings. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers. The presence of the methyl group at the 5-position of the oxadiazole ring further differentiates it from other similar compounds, potentially enhancing its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
